Isofenphos-methyl

Description

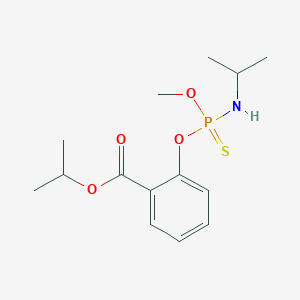

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22NO4PS/c1-10(2)15-20(21,17-5)19-13-9-7-6-8-12(13)14(16)18-11(3)4/h6-11H,1-5H3,(H,15,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTOWLKEARFCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NP(=S)(OC)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912551 | |

| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99675-03-3, 83542-84-1 | |

| Record name | Isofenphos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99675-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((methoxy((1-methylethyl)amino)phosphinothioyl)oxy)-,1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083542841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-ISP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099675033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isofenphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-ISP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TC6DBF5XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport Dynamics of Isofenphos Methyl

Degradation Pathways and Kinetics

The breakdown of isofenphos-methyl in the environment is influenced by several factors, including chemical, photochemical, and microbial processes.

Hydrolytic Stability and Degradation

Hydrolysis is a chemical process where water reacts with a substance, causing it to break down. The stability of this compound to hydrolysis is pH-dependent. Laboratory studies indicate that isofenphos (B1672234), a closely related compound, is stable at acidic to neutral pH (pH 5 and 7). epa.gov However, it degrades slowly under alkaline conditions (pH 9), with a reported half-life of 131 days. epa.gov In contrast, some studies have found that isofenphos is stable at pH 9, with a half-life of over a year at 22°C. nih.gov For this compound specifically, degradation is influenced by the surrounding conditions.

Photodegradation Processes in Aqueous and Soil Systems

Photodegradation, or breakdown by light, is another important pathway for the dissipation of pesticides. In aqueous systems, isofenphos has been found to be stable to photolysis. epa.gov However, when exposed to light on soil surfaces, it undergoes degradation with a reported half-life of 72 days, after correcting for degradation that occurs in the dark. epa.gov The primary photodegradation products identified in soil photolysis studies include isofenphos oxon, which can increase in concentration over time, and isopropyl salicylate (B1505791). epa.gov

Anaerobic Aquatic Metabolism and Persistence

Under anaerobic (oxygen-deficient) aquatic conditions, isofenphos has been found to be stable. epa.gov In one study, after a year in an anaerobic aquatic environment, a significant portion of the applied isofenphos remained in the water column (over 60%) and sediment (less than 30%), with the parent compound comprising 90% of the residues. epa.govnih.gov This suggests that in stagnant, anaerobic waters, isofenphos can persist for extended periods. epa.gov

Environmental Persistence and Dissipation

The persistence of a pesticide refers to the length of time it remains in the environment before being broken down. This is often measured by its half-life, the time it takes for 50% of the initial amount to dissipate.

Soil Persistence and Half-lives

The persistence of this compound in soil can be variable and is influenced by both laboratory and field conditions.

Laboratory vs. Field Half-lives

Laboratory studies, which are conducted under controlled conditions, have indicated that isofenphos can be quite persistent. Aerobic soil metabolism studies have reported half-lives as long as 352 days. epa.gov However, these studies sometimes have limitations, such as poor material balances, which can make the results less reliable. epa.gov

In contrast, terrestrial field dissipation studies have often shown that isofenphos is less persistent than laboratory studies might suggest. epa.gov Field half-lives for isofenphos in the upper 6 inches of soil have been observed to range from 7 to 81 days. epa.gov The dissipation time for 50% of the pesticide to disappear from the soil surface (DT50) has been reported to be between 10 and 63 days. epa.gov

Factors Influencing Soil Persistence

Several factors can account for the differences between laboratory and field persistence:

Enhanced Biodegradation: As mentioned previously, soils with a history of isofenphos use can develop microbial populations that are highly effective at degrading the compound, leading to shorter half-lives in the field. epa.gov

Environmental Conditions: Factors such as temperature, moisture, and soil pH can significantly impact the rate of degradation. researchgate.net

Formulation: The way the pesticide is formulated (e.g., as an emulsifiable concentrate) can also affect its persistence in the field. epa.gov

The following table summarizes the reported half-lives for isofenphos under various conditions.

| Condition | Half-life (t½) | Notes |

| Hydrolysis (pH 9) | 131 days | Laboratory study epa.gov |

| Soil Photolysis | 72 days | Net rate corrected for dark degradation epa.gov |

| Aerobic Soil Metabolism | Up to 352 days | Laboratory studies, though some have questionable value epa.gov |

| Field Dissipation (upper 6 inches) | 7 to 81 days | Varies by location and soil type epa.gov |

| Field Dissipation (DT50) | 10 to 63 days | Time for 50% dissipation from the soil surface epa.gov |

Aquatic Persistence in Surface and Stagnant Waters

This compound demonstrates significant persistence once it enters aquatic systems. epa.gov Laboratory studies indicate that it is stable to hydrolysis at acidic to neutral pH levels (pH 5 and 7). epa.gov At a more alkaline pH of 9, it degrades slowly, with a reported half-life of 131 days. epa.gov Some data suggests even greater stability, with a half-life of over a year at pH 7 and 9 at 22°C, and 2.8 years at pH 4. nih.gov The compound is also stable to photolysis in water, meaning sunlight does not readily break it down in aquatic environments. epa.gov

Under anaerobic aquatic conditions, isofenphos has been found to be stable. epa.gov In one study, after a year in an anaerobic aquatic environment, 60% of the initial amount of isofenphos was still present in the water column, with 30% in the sediment. epa.gov This suggests that in stagnant or low-oxygen water bodies, a significant portion of applied isofenphos will remain in the water. epa.gov In filtered river water at 22°C and a pH of 7.3, isofenphos degraded in 97 days, while in seawater at 22°C and a pH of 8.1, it took 118 days. nih.gov

Influence of Environmental Factors on Degradation Rates

Several environmental factors can influence the degradation rate of this compound.

pH: As mentioned, pH plays a role in the hydrolysis of this compound. It is stable in acidic and neutral water but degrades slowly under alkaline conditions. epa.govnih.gov The rate of chemical breakdown is significantly increased by acidic or basic conditions. orst.edu

Temperature: Temperature also affects the degradation rate. In filtered river water, the degradation time increased from 97 days at 22°C to 175 days at 6°C. nih.gov Similarly, in seawater, the degradation time increased from 118 days at 22°C to 224 days at 6°C. nih.gov Higher temperatures generally increase the rate of hydrolysis. orst.edu

Microbial Activity: A key factor in the degradation of this compound in soil is microbial adaptation. epa.gov While persistent when first applied, subsequent applications can lead to enhanced biodegradation by soil microorganisms. epa.gov In soils with a history of isofenphos use, mineralization to CO2 was significantly higher (35.9%) compared to soils with no prior exposure (2.4%). nih.gov This enhanced degradation is due to the adaptation of soil bacteria. epa.gov The formation of a secondary hydrolysis product, salicylic (B10762653) acid, in the soil may be a key factor in triggering this enhanced degradation. epa.govnih.gov

Sunlight on Soil: While stable to photolysis in water, this compound does degrade on soil when exposed to light, with a reported half-life of 72 days. epa.govnih.gov However, some suggest this "photolysis" rate may also reflect other degradation processes. epa.gov

Transport and Distribution in Environmental Compartments

The movement of this compound through the environment is influenced by its physical and chemical properties.

Soil Mobility and Leaching Potential

This compound is considered to have low to marginal mobility in most soils. epa.govnih.gov Its tendency to adsorb to soil particles is measured by the soil adsorption coefficient (Koc). A higher Koc value indicates stronger adsorption and less mobility. ucanr.educhemsafetypro.com For isofenphos, Koc values have been reported to range from 663 to 1474, which is correlated with the organic carbon content of the soil. epa.gov

This low mobility generally limits its potential to leach into groundwater. epa.govbeyondpesticides.org However, in soils with low organic matter content (less than 0.5%) and high permeability, there is a potential for isofenphos to leach into groundwater, especially since it can persist long enough to move below the soil surface. epa.gov Field dissipation studies have shown that isofenphos and its primary degradate, isofenphos oxon, were generally not detected below 12 inches in turf studies, but were found at depths of 18 and 30 inches, respectively, in a bare ground study on soil with low organic matter. epa.gov

Runoff to Surface Waters

Due to its persistence in soil, this compound has a high potential to move into surface waters via runoff. epa.govbeyondpesticides.orgepa.gov The chemical can remain on the soil for weeks to months after application, making it available for transport during rain events. epa.gov The amount of runoff can be influenced by factors such as the time between application and rainfall. researchgate.net While its low water solubility might suggest limited movement in water, its persistence on soil particles means it can be carried into surface waters with eroding soil. orst.eduucanr.edu

Plant Uptake and Translocation

Plants can absorb this compound from the soil. orst.edu Studies on corn and onions have shown that these plants can take up the compound, and in the case of corn, translocate it to the leaves and stems. orst.edu Once inside the plant, it is often transformed into its oxygen analog (isofenphos oxon), which is then moved to the upper parts of the plant. orst.edu The degradation of this compound in plants can be stereoselective, meaning one enantiomer degrades faster than the other. For example, in pak choi, the (R)-(-)-isomer degraded faster than the (S)-(+)-isomer. researchgate.net In contrast, studies on cowpea and cucumber showed that (R)-(-)-isofenphos-methyl degraded faster, while in pepper, the (S)-(+)-enantiomer degraded preferentially. nih.gov The half-lives of this compound enantiomers in various vegetables have been found to range from 1.48 to 8.06 days. nih.govresearchgate.net

Formation and Environmental Behavior of this compound Metabolites

When this compound breaks down in the environment, it forms several metabolites. The primary and most studied metabolite is isofenphos oxon . epa.govepa.gov

Formation: Isofenphos oxon is formed through the oxidation of this compound. orst.edu It has been identified as a major degradate in soil photolysis and aerobic soil metabolism studies, reaching up to 37% of the applied radioactivity in one study. epa.gov

Mobility: Isofenphos oxon is more mobile in soil than its parent compound. epa.gov Its Freundlich Kads values range from 1.5 to 3.9, and Koc values from 150 to 308, indicating a higher potential for leaching. epa.gov

Persistence: The persistence of isofenphos oxon is not as well-defined, with no clear pattern of decline observed in some studies. epa.govepa.gov However, if considered together with isofenphos, the combined aerobic soil metabolism half-life can be on the order of 3 years. epa.gov Like the parent compound, isofenphos oxon may also be susceptible to enhanced degradation in soils with a history of isofenphos use. epa.gov

Other identified metabolites include isopropyl salicylate and salicylic acid , which are secondary hydrolysis products in soil. epa.govnih.gov Isopropyl salicylate was detected in soil photolysis studies, peaking at 22% of the applied amount. epa.gov The formation of salicylic acid may play a role in the enhanced biodegradation of isofenphos. epa.govnih.gov In laboratory studies under specific pH conditions, other degradates such as cyclic isofenphos , deaminated isofenphos , and N-isopropyl salicylamide have been observed. epa.gov

The environmental behavior of these metabolites is important as they can also have an impact on the environment. The increased mobility of isofenphos oxon, for instance, suggests it may have a greater potential to reach groundwater than this compound itself. epa.gov

This compound Oxon Formation and Fate

A primary transformation pathway for this compound in the environment is the oxidative desulfuration to its oxon analog, this compound oxon. ontosight.ai This conversion can happen in soil and water. ontosight.ai this compound oxon has been identified as a major degradate in soil photolysis and aerobic soil metabolism studies. epa.gov In one soil photolysis study, this compound oxon increased to 37% of the initial concentration by the end of the 30-day study. epa.gov Similarly, in an aerobic soil metabolism study, it increased to 28% after one year. epa.gov

The persistence and fate of this compound oxon are not fully understood, but it is believed to be at least as toxic as the parent compound. epa.govepa.gov The combined residue of this compound and its oxon can have a long aerobic soil metabolism half-life, estimated to be around 3 years. epa.gov However, there are indications that the oxon analog may also be susceptible to enhanced biodegradation, similar to the parent compound. epa.gov

Other Key Degradates: Isopropyl Salicylate and Salicylic Acid

Besides the oxon, other significant degradation products of this compound include isopropyl salicylate and salicylic acid. epa.govepa.gov Isopropyl salicylate was detected in a soil photolysis study, reaching a peak of 22%. epa.gov It is also a metabolite identified in the degradation of isocarbophos (B1203156), a related organophosphorus insecticide, by Arthrobacter sp. jmb.or.krebi.ac.uk Salicylic acid is formed as a secondary hydrolysis product in the soil. epa.govnih.gov

The formation of these degradates occurs through the cleavage of the phosphodiester bond of this compound. jmb.or.kr The subsequent hydrolysis of the ester group in isopropyl salicylate leads to the formation of salicylic acid. epa.gov

Persistence and Mobility of Metabolites

The persistence and mobility of this compound and its metabolites are influenced by soil properties and environmental conditions. This compound itself is considered to have low mobility in soil, with reported Koc values ranging from 663 to 1474. epa.gov

In contrast, its primary metabolite, this compound oxon, is more mobile, with Koc values ranging from 150 to 308. epa.gov This increased mobility suggests a higher potential for leaching into groundwater. epa.gov However, there is no clear pattern of decline observed for either this compound oxon or isopropyl salicylate in some studies. epa.gov

Salicylic acid and its photooxidation products generally have low toxicity but can be transported over considerable distances in aquatic environments due to their high water solubility. mdpi.com The long-range transport potential for salicylic acid has been estimated to be between 156-190 km. mdpi.com

Enhanced Biodegradation Phenomena

A significant factor influencing the environmental persistence of this compound is the phenomenon of enhanced biodegradation.

Microbial Adaptation and Accelerated Degradation

Enhanced biodegradation refers to the accelerated breakdown of a pesticide by soil microorganisms that have adapted to using it as a substrate. acs.orgoup.com This phenomenon has been widely observed for this compound. epa.govannualreviews.org Soils with a history of this compound application show a significantly increased rate of its degradation compared to soils with no prior exposure. epa.gov For example, one study found that in soils with a history of use, 35.9% of the parent compound was mineralized to CO2, compared to only 2.4% in non-history soils. epa.gov

This accelerated degradation is due to the adaptation of soil microbial populations, which develop the ability to rapidly metabolize the pesticide. acs.orgiastate.edu Repeated applications of this compound can enhance this degradation activity, which can persist in the soil for a long time after the last treatment. epa.gov The formation of salicylic acid in the soil has been suggested as a key factor in triggering the susceptibility of this compound to this enhanced degradation. epa.govnih.govtandfonline.comresearchgate.net Studies have isolated bacteria, such as Pseudomonas sp. and Arthrobacter sp., from soils with enhanced degradation that are capable of metabolizing this compound. jmb.or.kriastate.edu

Implications for Environmental Persistence Modeling

The occurrence of enhanced biodegradation has significant implications for modeling the environmental persistence of this compound. epa.gov Standard laboratory studies, which often use soils with no history of pesticide application, may overestimate the persistence of this compound in real-world agricultural settings where it is used repeatedly. epa.gov The half-life of this compound can be dramatically shorter in adapted soils. annualreviews.org

Enantioselective Environmental Behavior

This compound is a chiral pesticide, meaning it exists as two enantiomers (mirror-image isomers) which can exhibit different behaviors in the environment.

Systematic studies have characterized the enantiomeric environmental behaviors of this compound. nih.gov Research has shown that the degradation of this compound can be enantioselective, with one enantiomer degrading preferentially over the other. nih.govresearchgate.net For instance, the (R)-enantiomer of this compound was found to degrade preferentially in Yangtze River water and various vegetables. nih.govresearchgate.net However, in some soils, the (R)-enantiomer was amplified. nih.govresearchgate.net

The degradation rates and enantioselectivity of this compound have been observed to differ among various vegetables. nih.gov In cowpea and cucumber, (R)-(-)-isofenphos-methyl degraded faster than the (S)-(+)-enantiomer, while the opposite was true for pepper. nih.gov These findings underscore the importance of considering enantioselectivity in the environmental risk assessment of chiral pesticides like this compound, as the behavior and toxicity can differ between enantiomers. nih.govnih.gov

Stereoselective Degradation in Soil and Water

Research has demonstrated marked stereoselectivity in the degradation of this compound enantiomers in both aquatic and terrestrial environments. The preferential degradation of one enantiomer over the other can lead to an enrichment of the more persistent enantiomer in the environment.

In aquatic systems, studies on water from the Yangtze River have shown that the (R)-isofenphos-methyl enantiomer is degraded preferentially. nih.gov This selective degradation results in a relative enrichment of the (S)-enantiomer in the water.

Conversely, in soil environments, the degradation pattern is different. In studies conducted with soils from Nanjing and Nanchang, the (R)-isofenphos-methyl was amplified, indicating a preferential degradation of the (S)‑isofenphos‑methyl isomer. nih.govsci-hub.se This enantioselectivity in soil is likely driven by microbial activity, as different soil microorganisms may metabolize the enantiomers at different rates. acs.org The half-life of this compound in soil can be slow, with one study reporting a half-life of 352 days under aerobic conditions, though other studies have shown faster degradation. epa.gov

In plant systems, such as pak choi, stereoselective degradation has also been observed. One study found that the (R)-(-)-isofenphos-methyl isomer degraded faster, with a half-life of 2.2 days, compared to the (S)-(+)-isomer, which had a half-life of 1.9 days. nih.gov

The enantiomeric fraction (EF) is a metric used to describe the relative abundance of enantiomers. An EF of 0.5 indicates a racemic mixture (equal amounts of both enantiomers), while a deviation from 0.5 signifies stereoselective degradation. acs.org In the case of this compound degradation in Yangtze River water, the EF was reported to be between 0.6 and 0.96, indicating a significant enrichment of the (S)-enantiomer. nih.gov In the Nanjing and Nanchang soils, the EF values were 0.32 and 0.27 respectively, showing an enrichment of the (R)-enantiomer. nih.gov

Table 1: Stereoselective Degradation of this compound in Environmental Matrices

| Environmental Matrix | Preferentially Degraded Enantiomer | Enantiomeric Fraction (EF) | Reference |

|---|---|---|---|

| Yangtze River Water | (R)-isofenphos-methyl | 0.6 - 0.96 | nih.gov |

| Nanjing Soil | (S)-isofenphos-methyl | 0.32 | nih.gov |

| Nanchang Soil | (S)-isofenphos-methyl | 0.27 | nih.gov |

Chiral Inversion Studies in Environmental Matrices

Chiral inversion is a process where one enantiomer converts into its mirror image. This phenomenon can have significant implications for the environmental fate and toxicity of a chiral pesticide. However, investigations into the behavior of this compound have found no evidence of bidirectional chiral inversion occurring in environmental matrices such as the Yangtze River water or in the soils studied. nih.govresearchgate.net This indicates that the observed changes in the enantiomeric composition of this compound residues in these environments are due to stereoselective degradation rather than the conversion of one enantiomer into the other.

Ecotoxicological Investigations of Isofenphos Methyl

Toxicity to Aquatic Organisms

Isofenphos (B1672234) and its derivatives have been identified as toxic to a range of aquatic organisms. epa.govepa.gov Regulatory assessments have indicated that isofenphos poses a risk to aquatic life, with its major degradate, isofenphos oxon, presumed to be as toxic as the parent compound. epa.gov The persistence of isofenphos in water and its potential for runoff from treated areas contribute to the exposure risk for aquatic ecosystems. epa.gov

Acute and Chronic Effects on Freshwater and Estuarine/Marine Fish

Freshwater Fish:

Acute toxicity studies have established that isofenphos is moderately toxic to several species of freshwater fish. The 96-hour median lethal concentration (LC50), which is the concentration required to kill 50% of the test population, has been determined for various species. For instance, the 96-hour LC50 for goldfish (Carassius auratus) is reported as 2 mg/L, while for carp (B13450389) (Cyprinus carpio), it ranges from 2 to 4 mg/L. Other reported 96-hour LC50 values include 1 to 2 mg/L for the golden orfe (Leuciscus idus) and 1 mg/L for the rudd (Scardinius erythrophthalmus). For the bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is 1.8 mg/L.

Chronic toxicity, which assesses the effects of long-term exposure to lower concentrations, has also been evaluated. The No-Observed-Effect Concentration (NOEC) is the highest concentration at which no statistically significant adverse effects are observed. For the rainbow trout (Oncorhynchus mykiss), a 28-day NOEC was established at 0.066 mg/L, with larval growth and mortality being the affected endpoints. epa.gov

Table 1: Acute and Chronic Toxicity of Isofenphos to Freshwater Fish

| Species | Test Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Goldfish (Carassius auratus) | 96-hour | LC50 | 2 | |

| Carp (Cyprinus carpio) | 96-hour | LC50 | 2-4 | |

| Golden orfe (Leuciscus idus) | 96-hour | LC50 | 1-2 | |

| Rudd (Scardinius erythrophthalmus) | 96-hour | LC50 | 1 | |

| Bluegill sunfish (Lepomis macrochirus) | 96-hour | LC50 | 1.8 | |

| Rainbow trout (Oncorhynchus mykiss) | 28-day | NOEC | 0.066 | epa.gov |

Estuarine/Marine Fish:

Impacts on Aquatic Invertebrates

Aquatic invertebrates are particularly sensitive to isofenphos. Acute toxicity data for the freshwater invertebrate Daphnia magna, a common indicator species, show a 48-hour EC50 of 0.0039 mg/L. The EC50 (median effective concentration) is the concentration at which 50% of the population exhibits a non-lethal endpoint, such as immobilization.

In terms of chronic effects, a study on freshwater invertebrates identified a NOEC of 0.22 ppb (or 0.00022 mg/L), with larval growth and mortality being the primary endpoints affected. epa.gov The U.S. Environmental Protection Agency (EPA) has noted that both acute and chronic levels of concern are exceeded for aquatic invertebrates. epa.gov Furthermore, a chronic toxicity study for estuarine and marine invertebrates was identified as a data requirement due to the high risks observed in freshwater counterparts. epa.gov

Table 2: Acute and Chronic Toxicity of Isofenphos to Aquatic Invertebrates

| Species | Test Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna | 48-hour | EC50 | 0.0039 | |

| Freshwater Invertebrates | Chronic | NOEC | 0.00022 | epa.gov |

Developmental Toxicity in Aquatic Models (e.g., Zebrafish Embryos)

Recent studies utilizing the zebrafish (Danio rerio) embryo model have provided detailed insights into the developmental toxicity of isofenphos-methyl.

Exposure of zebrafish embryos to this compound has been shown to cause a dose-dependent increase in mortality and a decrease in hatching rates. In one study, zebrafish embryos were exposed to concentrations of 2, 4, and 8 mg/L of this compound from 6 to 96 hours post-fertilization (hpf). The results indicated a significant reduction in the survival and hatching rates of the embryos at these concentrations.

The cardiovascular system of zebrafish embryos is particularly susceptible to the toxic effects of this compound. Exposure led to a reduced heart rate and the development of pericardial edema, which is an accumulation of fluid around the heart. nih.gov A notable increase in the distance between the venous sinus and the arterial bulb (SV-BA distance) was also measured, indicating structural changes in the heart. nih.gov Furthermore, an increase in apoptosis, or programmed cell death, was observed in the heart cells of the exposed embryos. nih.gov

Table 3: Developmental Toxicity of this compound in Zebrafish Embryos

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Mortality | Increased with higher concentrations | |

| Hatching Rate | Reduced with higher concentrations | |

| Morphology | Uninflated swim bladder, reduced body length | |

| Cardiovascular System | Reduced heart rate, pericardial edema, increased SV-BA distance, cardiac cell apoptosis | nih.gov |

Neurotoxicity in Aquatic Organisms (e.g., AChE Inhibition, Locomotor Activity)

This compound (IFP), an organophosphate insecticide, demonstrates significant neurotoxic effects in aquatic organisms. researchgate.netnih.gov A primary mechanism of this toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both vertebrates and invertebrates. hibiscuspublisher.com Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of nerve fibers and subsequent adverse effects. hibiscuspublisher.com

Studies on zebrafish (Danio rerio) embryos have shown that exposure to this compound leads to a reduction in locomotor activity. researchgate.netnih.gov This behavioral deficit is a direct indicator of neurotoxicity. researchgate.netnih.gov Research has demonstrated that exposure to IFP can induce behavioral defects in zebrafish larvae, which is linked to the inhibition of AChE activity. researchgate.netnih.gov The inhibition of AChE has been widely used as a biomarker to detect the presence of organophosphate pesticides in aquatic environments, as these compounds are known to suppress cholinesterase activity. hibiscuspublisher.comresearchgate.net The neurotoxic effects of organophosphates like isofenphos are not only observed in fish but also in other aquatic organisms, where AChE inhibition can lead to mortality. researchgate.net It has been noted that most aquatic species die when their cholinesterase inhibition exceeds 70%. researchgate.net

Oxidative Stress Induction in Aquatic Models

Exposure to this compound has been shown to induce oxidative stress in aquatic organisms. researchgate.netnih.gov In studies using zebrafish embryos, exposure to IFP resulted in an increased accumulation of reactive oxygen species (ROS). researchgate.netnih.gov This elevation in ROS indicates a state of oxidative stress within the cells.

To counteract the damaging effects of ROS, organisms possess an antioxidant defense system. Research on zebrafish embryos has revealed that exposure to this compound leads to changes in the levels of key antioxidant enzymes. Specifically, the levels of superoxide (B77818) dismutase (SOD) and catalase (CAT) were elevated. researchgate.netnih.gov Conversely, the levels of glutathione (B108866) (GSH), another important antioxidant, were decreased. researchgate.netnih.gov Furthermore, an increase in the content of malondialdehyde (MDA), a marker of lipid peroxidation and cellular damage, was observed. researchgate.netnih.gov These findings collectively suggest that this compound disrupts the pro-oxidant/antioxidant balance in aquatic organisms, leading to oxidative damage. researchgate.netnih.gov

Gene Expression Analysis in Aquatic Organisms

Investigations into the molecular mechanisms of this compound toxicity have included gene expression analysis in aquatic organisms. researchgate.netnih.gov In zebrafish embryos exposed to IFP, significant alterations in the expression of genes related to several critical biological processes were observed. researchgate.netnih.gov

Specifically, the relative expression of genes involved in heart development, such as nkx2.5, nppa, gata4, and tbx2b, was significantly altered. nih.gov Additionally, genes related to apoptosis (programmed cell death), including bcl2, p53, bax, and puma, showed changes in their expression levels. nih.gov Genes crucial for the development of the swim bladder, such as foxA3, anxa5b, mnx1, and has2, were also affected by IFP exposure. nih.gov These changes in gene expression provide a molecular basis for the observed developmental toxicity, cardiotoxicity, and neurotoxicity in zebrafish embryos exposed to this compound. researchgate.netnih.gov

Toxicity to Terrestrial Organisms

Effects on Avian Species

Isofenphos is recognized as being highly toxic to avian species. orst.edubeyondpesticides.org Laboratory studies have established acute toxicity levels for several bird species. For instance, the 5-day dietary LC50 in Japanese quail is reported to be 299 ppm. orst.edu The acute oral LD50 for northern bobwhite quail is between 13 and 19 mg/kg, and for hens, it ranges from 6 to 20 mg/kg. orst.edu In some studies, the unprotected oral LD50 in hens was found to be as low as 3-5 mg/kg. inchem.org

Field evidence has also pointed to the dangers of isofenphos to birds, with incidents of bird kills linked to the use of products containing this insecticide. beyondpesticides.orgsi.edu Red-winged blackbirds are known to be susceptible to isofenphos. orst.edu Research has also indicated that isofenphos has the potential to cause delayed neurotoxicity in hens, a condition characterized by ataxia and histopathological lesions in the nervous system. beyondpesticides.orginchem.org This effect, however, was observed at doses that exceeded the LD50. inchem.org

Impacts on Mammalian Wildlife

Isofenphos is classified as highly toxic to mammals via the oral route. orst.eduepa.gov Acute oral LD50 values have been determined for several mammalian species in laboratory settings. In rats, the acute oral LD50 is reported to be between 28 and 38 mg/kg. orst.edunih.gov For mice, the oral LD50 ranges from 91.3 to 127 mg/kg. orst.edunih.gov The primary mechanism of toxicity in mammals, as in other vertebrates, is the inhibition of cholinesterase. orst.edu

The compound is considered moderately toxic via the dermal route, with a reported dermal LD50 of 188 mg/kg in rats and 162 to 315 mg/kg in rabbits. orst.edunih.gov While direct studies on wild mammalian populations are less common, the high acute toxicity observed in laboratory animals suggests a significant risk to mammalian wildlife exposed to this insecticide. ontosight.aiontosight.ai

Toxicity to Beneficial Insects

Isofenphos is known to be toxic to beneficial insects, including honeybees. epa.govherts.ac.uk As a broad-spectrum insecticide, its mode of action as a cholinesterase inhibitor is effective against a wide range of insects, not just the target pests. ontosight.aiherts.ac.uk The use of isofenphos in agriculture and on turf can, therefore, have unintended consequences for non-target insect populations that play important roles in pollination and natural pest control. ontosight.aiontosight.ai The contact acute LD50 for honeybees has been reported as greater than 0.61 μg per bee. herts.ac.uk The EPA has noted that isofenphos is highly toxic to bees. epa.gov

Interactive Data Table: Acute Toxicity of Isofenphos to Terrestrial Organisms

| Species | Test Type | Value | Units | Reference |

| Rat | Oral LD50 | 28 - 38 | mg/kg | orst.edu |

| Mouse | Oral LD50 | 91.3 - 127 | mg/kg | orst.edu |

| Rabbit | Dermal LD50 | 162 - 315 | mg/kg | orst.edu |

| Japanese Quail | 5-day Dietary LC50 | 299 | ppm | orst.edu |

| Northern Bobwhite Quail | Oral LD50 | 13 - 19 | mg/kg | orst.edu |

| Hen | Oral LD50 | 6 - 20 | mg/kg | orst.edu |

| Honeybee | Contact Acute LD50 | >0.61 | µ g/bee | herts.ac.uk |

Ecological Risk Characterization

The ecological risk characterization of this compound integrates its toxicity to various organisms with potential environmental exposure, revealing significant risks to non-target species.

Available data indicate that this compound is toxic to a wide range of non-target organisms, including birds, mammals, beneficial insects, and aquatic life. epa.gov An evaluation by the U.S. Environmental Protection Agency (EPA) concluded that for both granular and emulsifiable concentrate formulations, the levels of concern for acute and chronic risk are exceeded for terrestrial animals and aquatic invertebrates. epa.govepa.gov Chronic levels of concern were also found to be exceeded for freshwater and estuarine/marine fish. epa.govresearchgate.net

This compound is classified as highly to very highly toxic to birds on an acute oral basis and moderately to highly toxic to small mammals. epa.gov It is also highly toxic to bees. epa.gov For aquatic life, its toxicity ranges from moderately to very highly toxic for both freshwater and estuarine/marine organisms. epa.gov

Studies have established specific toxicity endpoints for various species. For terrestrial animals, acute toxicity is demonstrated by a lethal dose (LD50) of 8.7 mg/kg for the northern bobwhite quail and between 28 to 127 mg/kg for rats. epa.gov Chronic toxicity studies established a No-Observed-Adverse-Effect Concentration (NOEC) of 10 ppm for birds, where effects on the number of eggs laid and hatched were observed, and 1 ppm for small mammals, based on cholinesterase (ChE) inhibition and oncogenic response. epa.gov

In aquatic environments, isofenphos is considered moderately toxic to fish, with 96-hour LC50 values of 2 mg/L in goldfish and 1 to 2 mg/L in orfe. frontiersin.org More sensitive values reported by the EPA include a 96-hour LC50 of 0.039-1.8 ppm for freshwater organisms and an EC50 of 1.7 ppb-1.6 ppm for estuarine/marine organisms. epa.gov Chronic toxicity studies on aquatic organisms have determined a NOEC of 66 ppb for freshwater fish and 0.22 ppb for freshwater invertebrates, with effects observed on larval growth and mortality. epa.gov Recent research on zebrafish (Danio rerio) embryos exposed to this compound showed reduced survival rates, decreased hatchability, and developmental malformations, indicating notable sublethal toxicity to aquatic vertebrates. tandfonline.comusda.gov

Interactive Table: Acute and Chronic Toxicity of this compound to Selected Organisms

| Organism Type | Species | Exposure Type | Endpoint | Value | Unit | Reference |

| Terrestrial Bird | Northern Bobwhite Quail | Acute Oral | LD50 | 8.7 | mg/kg | epa.gov |

| Terrestrial Bird | Mallard Duck | Acute Oral | LD50 | 32 | mg/kg | epa.gov |

| Terrestrial Bird | Japanese Quail | 5-day Dietary | LC50 | 299 | ppm | frontiersin.org |

| Terrestrial Bird | General | Chronic | NOEC | 10 | ppm | epa.gov |

| Terrestrial Mammal | Rat | Acute Oral | LD50 | 28 - 127 | mg/kg | epa.gov |

| Terrestrial Mammal | Rat | Chronic | NOEC | 1 | ppm | epa.gov |

| Insect | Honey Bee | Acute | LD50 | 0.05 | µ g/bee | epa.gov |

| Freshwater Fish | General | Acute 96-hour | LC50 | 0.039 - 1.8 | ppm | epa.gov |

| Freshwater Fish | Goldfish | Acute 96-hour | LC50 | 2 | mg/L | frontiersin.org |

| Freshwater Fish | Orfe | Acute 96-hour | LC50 | 1 - 2 | mg/L | frontiersin.org |

| Freshwater Fish | General | Chronic | NOEC | 66 | ppb | epa.gov |

| Freshwater Invertebrate | General | Chronic | NOEC | 0.22 | ppb | epa.gov |

| Estuarine/Marine Organism | General | Acute | EC50/LC50 | 1.7 - 1600 | ppb | epa.gov |

Environmental Risk Quotients (RQs) are used to assess the potential ecological risk by comparing the estimated environmental concentration (EEC) of a substance to its toxicity endpoints. An RQ greater than the level of concern (often ≥ 0.5 for acute risk and ≥ 1.0 for chronic risk) indicates a potential risk to non-target organisms.

A significant factor in the risk assessment for aquatic organisms is the method used to estimate exposure. The aquatic RQs for this compound were calculated using Tier 1 Generic Estimated Environmental Concentration (GENEEC) simulations. epa.gov This modeling approach is known to be conservative and may overestimate exposure levels because it does not account for site-specific conditions or certain mitigating factors. epa.gov Despite this potential for overestimation, the EPA concluded that the risks to aquatic invertebrates, in particular, may still be high. epa.gov

The persistence of isofenphos can also influence risk. While it is shown to be persistent, some studies suggest that its persistence can decrease in subsequent years of application due to enhanced degradation by soil microorganisms. epa.gov However, the extent to which this enhanced degradation would reduce exposure levels and, consequently, the risk quotients remains uncertain. epa.gov Furthermore, the primary degradate, isofenphos oxon, is considered to be as toxic as the parent compound, which can reduce the conservativeness of the risk quotients that are based solely on the parent compound. epa.gov

Enantioselective Ecotoxicity

This compound is a chiral pesticide, meaning it exists as two non-superimposable mirror-image isomers called enantiomers, designated as (R)- and (S)-isofenphos-methyl. The ecotoxicological effects of these enantiomers can differ significantly, a factor known as enantioselectivity.

Research has shown that the enantiomers of this compound exhibit different levels of toxicity to various non-target organisms. epa.gov Studies have demonstrated that (S)-isofenphos-methyl generally shows higher toxicity to several non-target organisms compared to the (R)-enantiomer. epa.govregulations.gov The difference in toxicity between the two enantiomers can range from a factor of 1.1 to 32 for certain organisms. epa.gov

Specific studies have quantified the potency differences between the (R)- and (S)-enantiomers of this compound. For several target insect species, such as Meloidogyne incognita and Plutella xylostella, the (S)-enantiomer was found to be significantly more potent, with bioactivity ranging from 3.7 to 149 times higher than the (R)-enantiomer. epa.gov

Interestingly, this trend is not universal across all organisms. While the (S)-enantiomer is more toxic to many non-target species, an exception has been noted for the non-target soil organism Eisenia foetida (earthworm). For this species, (R)-isofenphos-methyl was found to possess 4.0 times more potency than the (S)-form. epa.gov This highlights the complexity of enantioselective toxicity, where the relative potency of enantiomers can be species-dependent. Such findings underscore the importance of evaluating the toxicity of individual enantiomers to accurately characterize the ecological risk of chiral pesticides.

Mammalian Toxicology and Human Health Implications of Isofenphos Methyl

Toxicological Mechanisms and Biochemical Pathways

The toxicity of Isofenphos-methyl is not primarily due to the compound itself but rather its metabolic products. nih.gov The key mechanism involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system, by a specific metabolite. researchgate.net This bioactivation is achieved through a series of enzymatic reactions primarily occurring in the liver. nih.govresearchgate.net

Like other organophosphate pesticides, the neurotoxicity of this compound is linked to the inhibition of acetylcholinesterase (AChE). nih.govnih.govepa.gov AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) at cholinergic synapses, a process essential for terminating nerve signals. nih.govmdpi.com Inhibition of AChE leads to an accumulation of acetylcholine, resulting in the overstimulation of nicotinic and muscarinic receptors and subsequent neurotoxic effects. nih.gov

However, this compound itself is a weak inhibitor of AChE. nih.govresearchgate.net Its significant neurotoxic potential is realized after it undergoes metabolic bioactivation. nih.gov Studies have demonstrated that the metabolite isocarbophos (B1203156) oxon (ICPO) is the primary effective inhibitor of AChE. nih.govresearchgate.net Molecular docking studies have further proposed that metabolites formed after both N-dealkylation and oxidative desulfuration possess the highest inhibitory activity against AChE. nih.gov This metabolic conversion is, therefore, the rate-limiting step for the compound's acute neurotoxicity.

This compound belongs to a class of phosphorothioate (B77711) organophosphorus pesticides containing an N-alkyl group, which require metabolic activation to exert their primary toxic effect. nih.govresearchgate.net This bioactivation process involves two key enzymatic steps: oxidative desulfuration and N-dealkylation. nih.govacs.org

Oxidative desulfuration involves the conversion of the thione (P=S) moiety to its corresponding oxon (P=O) form. This transformation significantly increases the electrophilicity of the phosphorus atom, enhancing its ability to phosphorylate the serine hydroxyl group at the active site of AChE. wikipedia.org N-dealkylation is the cleavage of the alkyl group from the nitrogen atom. nih.gov For this compound, these pathways lead to the formation of highly toxic metabolites, most notably isocarbophos oxon (ICPO), which is the potent AChE inhibitor. nih.govresearchgate.net The parent compound is metabolized to this compound oxon (IFPO) and isocarbophos (ICP), which are then further converted to ICPO. nih.gov

The metabolic transformation of this compound is mediated by several enzyme systems, primarily the Cytochrome P450 (CYP) superfamily and carboxylesterases. nih.govresearchgate.net These enzymes are abundant in the liver and are central to the metabolism of a vast array of foreign compounds. unl.edu

In human liver microsomes, specific CYP isoforms—namely CYP3A4, CYP2E1, and CYP1A2—have been identified as playing an essential role in the enantioselective metabolism of this compound. nih.gov Carboxylesterase is also heavily involved, particularly in the hydrolysis pathway of related compounds like isocarbophos. oup.com

In animal models, specifically rats, the CYP enzymes responsible for the metabolism of this compound include CYP2C11, CYP2D2, and CYP3A2, along with carboxylesterases. researchgate.netnih.gov These enzymes collectively contribute to both the bioactivation of this compound into its more toxic oxon metabolites and its detoxification through other pathways. researchgate.netoup.com

Metabolism and Pharmacokinetics

The fate of this compound in the body is characterized by its rapid and stereoselective metabolism. Studies using both in vitro human liver preparations and in vivo animal models have elucidated the pathways of its transformation and the disposition of its metabolites.

Experiments using human liver microsomes (HLMs) have provided detailed insights into the initial steps of this compound metabolism. nih.govresearchgate.net In this in vitro system, this compound is transformed into three primary metabolites. nih.gov The major metabolic reactions are oxidative desulfuration and N-dealkylation, catalyzed by CYP enzymes and carboxylesterases. nih.govresearchgate.net

The study revealed that the (R)-enantiomer of this compound was degraded preferentially compared to the (S)-enantiomer. nih.gov Conversely, for the three resulting metabolites, the (S)-enantiomers were degraded more readily. nih.gov

Table 1: Metabolism of this compound in Human Liver Microsomes nih.gov

| Metabolite | Percentage of Formation |

| This compound oxon (IFPO) | 52.7% |

| Isocarbophos (ICP) | 14.2% |

| Isocarbophos oxon (ICPO) | 11.2% |

Studies in male Sprague Dawley (SD) rats have been conducted to understand the in vivo distribution and metabolism of this compound and its metabolites. nih.govuantwerpen.be Following exposure, the compound and its metabolites are distributed throughout the body, with significant findings in the blood, urine, and liver. researchgate.netnih.gov

Forty-eight hours after exposure, isocarbophos oxon (ICPO) was identified as the main detectable compound in both blood (up to 75%) and urine (up to 77%). nih.gov This indicates that ICPO is a significant and relatively stable metabolite in rats. nih.govuantwerpen.be Further investigation showed that the (S)-enantiomer of ICPO was significantly more stable than the (R)-enantiomer. nih.gov

In the liver, a significant portion of the administered this compound was detected 48 hours post-exposure. nih.gov The metabolism showed enantioselectivity, with the (R)-enantiomers of IFP and its oxon metabolite (IFPO) showing faster degradation. researchgate.netnih.gov Over a one-week period of consecutive exposure, ICPO was found to accumulate in the liver. researchgate.netnih.gov

Table 2: Disposition of this compound Metabolite (ICPO) in Rats 48 Hours Post-Exposure nih.gov

| Sample | Percentage of Total Detectable Compounds |

| Blood | Up to 75% |

| Urine | Up to 77% |

Identification and Fate of Key Metabolites

The metabolism of this compound (IFP) in biological systems leads to the formation of several key metabolites. In studies involving human liver microsomes and male Sprague Dawley (SD) rats, the primary metabolites identified are this compound oxon (IFPO), isocarbophos (ICP), and isocarbophos oxon (ICPO). nih.govuantwerpen.be The transformation process involves oxidative desulfuration and N-dealkylation, which are necessary activation steps for this type of organophosphorus pesticide. nih.gov

In rats, after oral administration, these metabolites are distributed throughout various tissues and fluids. uantwerpen.be Over time, ICPO emerges as the principal metabolite. uantwerpen.be For instance, 48 hours post-exposure, ICPO was the main compound detected in the blood and urine of rats, accounting for up to 75% and 77% of the detected substances, respectively. nih.gov In the liver, a primary metabolic organ, most of the parent compound was metabolized to ICPO, which became almost the exclusive metabolite detected after 24 hours. uantwerpen.be Due to its stability and prevalence in blood and urine, ICPO has been proposed as a potential biomarker for monitoring exposure to this compound. nih.govuantwerpen.benih.gov

Table 1: Distribution of this compound and its Key Metabolites in Rats

| Metabolite | Tissue/Fluid | Key Finding |

|---|---|---|

| This compound oxon (IFPO) | Liver, Blood | Intermediate metabolite. nih.govuantwerpen.be |

| Isocarbophos (ICP) | Liver | Intermediate metabolite. nih.govuantwerpen.be |

| Isocarbophos oxon (ICPO) | Blood, Urine, Liver | Becomes the main detectable compound over time. uantwerpen.be |

| Blood | Accounted for up to 75% of detected compounds after 48h. nih.gov | |

| Urine | Accounted for up to 77% of detected compounds after 48h. nih.gov |

Enantioselective Metabolism and Disposition

This compound is a chiral pesticide, meaning it exists as two non-superimposable mirror images called enantiomers, designated as (R)-isofenphos-methyl and (S)-isofenphos-methyl. researchgate.netherts.ac.uk The metabolic processes and disposition of this compound in biological and environmental systems are enantioselective, indicating that the two enantiomers are processed at different rates. researchgate.netnih.gov This enantioselectivity is influenced by specific enzymes, such as cytochrome P450 (CYP) isoforms (CYP3A4, CYP2E1, CYP1A2) and carboxylesterases. nih.govnih.gov

Preferential Degradation of this compound Enantiomers

Research has consistently shown that the degradation of this compound enantiomers occurs at different rates depending on the biological system. In studies with rats, the R-enantiomer of both this compound (R-IFP) and its metabolite this compound oxon (R-IFPO) demonstrated a faster degradation rate. nih.gov Similarly, in human liver microsomes, (R)-IFP was preferentially degraded compared to the (S)-enantiomer. nih.gov

This preferential degradation is not limited to mammalian systems. In agricultural settings, the degradation rates and enantioselectivity vary among different plants. nih.gov For example, (R)-(-)-isofenphos-methyl was found to degrade faster than the (S)-(+)-enantiomer in cowpea and cucumber. nih.gov Conversely, in pepper, the (S)-(+)-enantiomer underwent preferential degradation. nih.gov In the leafy vegetable pak choi, the (R)-(-)-isomer degraded faster (half-life of 2.2 days) than the (S)-(+)-isomer (half-life of 1.9 days). nih.gov

Table 2: Enantioselective Degradation of this compound in Various Systems

| System | Faster Degrading Enantiomer | Slower Degrading Enantiomer |

|---|---|---|

| Rats | (R)-Isofenphos-methyl | (S)-Isofenphos-methyl nih.gov |

| Human Liver Microsomes | (R)-Isofenphos-methyl | (S)-Isofenphos-methyl nih.gov |

| Cowpea & Cucumber | (R)-(-)-Isofenphos-methyl | (S)-(+)-Isofenphos-methyl nih.gov |

| Pepper | (S)-(+)-Isofenphos-methyl | (R)-(-)-Isofenphos-methyl nih.gov |

Enantiomeric Fraction Analysis of Metabolites

The enantioselectivity of chiral compounds is often evaluated using the enantiomer fraction (EF), calculated as EF = [S] / ([S] + [R]), where [S] and [R] are the concentrations of the S- and R-enantiomers, respectively. researchgate.net An EF value greater than 0.5 indicates that the R-enantiomer degrades faster than the S-enantiomer, while an EF value less than 0.5 signifies the opposite. researchgate.net

Neurotoxicity Studies

This compound, like many organophosphate insecticides, is recognized for its potential neurotoxicity. nih.govnih.gov Its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. herts.ac.uk Studies in various animal models have been conducted to characterize both the acute and delayed neurotoxic effects of this compound.

Acute and Delayed Neurotoxicity in Animal Models

Isofenphos (B1672234) is known to be among the organophosphate compounds capable of causing organophosphate-induced delayed neuropathy (OPIDN). msdvetmanual.com This condition is characterized by muscle weakness and ataxia that progresses to flaccid paralysis, with clinical signs typically manifesting 10 to 14 days after exposure. msdvetmanual.com The underlying pathology involves the demyelination of peripheral and spinal motor tracts. msdvetmanual.com A case study of an agricultural worker who ingested Isofenphos described a late progressive polyneuropathy, leading to confinement in a wheelchair within six weeks. nih.gov

In animal studies, the domestic hen is a standard model for assessing delayed neurotoxicity. oecd.org A subchronic neurotoxicity study in hens found no evidence of neuronal degeneration or changes in gait that would indicate delayed neurotoxicity at the tested doses, although systemic toxicity was observed. epa.gov However, studies on zebrafish (Danio rerio) embryos exposed to this compound showed a reduction in locomotive behavior, indicating potential neurotoxicity in this aquatic model. nih.gov

Cholinesterase Activity as a Biomarker of Neurotoxicity

The primary mechanism of neurotoxicity for organophosphates like this compound is the inhibition of acetylcholinesterase (AChE). herts.ac.uknih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing overstimulation and disruption of nerve function. The measurement of cholinesterase activity, either in plasma or red blood cells, is a well-established biomarker of effect for assessing exposure to these compounds. scielo.org.co

Interestingly, while this compound itself has lower activity against acetylcholinesterases, its metabolite isocarbophos oxon (ICPO) has been identified as the only effective inhibitor of AChE among its primary metabolites. nih.govuantwerpen.be This highlights that the toxicity of the parent compound is dependent on its metabolic activation. nih.gov In studies with hens, isofenphos produced a statistically significant inhibition in plasma cholinesterase and depressed red blood cell cholinesterase activity. epa.gov Similarly, exposure of zebrafish larvae to this compound resulted in the inhibition of AChE activity, which correlated with observed behavioral defects. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | IFP |

| This compound oxon | IFPO |

| Isocarbophos | ICP |

| Isocarbophos oxon | ICPO |

Developmental Neurotoxicity Concerns

The potential for this compound to induce developmental neurotoxicity is a significant area of concern, highlighted by both experimental studies and regulatory assessments. In studies using zebrafish embryos, exposure to this compound has been shown to induce neurotoxic effects. These effects include reductions in locomotive behavior and the inhibition of acetylcholinesterase (AChE) activity, indicating potential for behavioral defects. epa.govorst.edu

In the United States, the Environmental Protection Agency (EPA) identified the lack of a developmental neurotoxicity study in rats as a critical data gap for a complete safety assessment. researchgate.net This led the agency to retain a 10-fold uncertainty factor specifically for the protection of infants and children in its risk assessments. researchgate.netbeyondpesticides.org While prenatal developmental toxicity studies in rats and rabbits did not show abnormalities in the fetal nervous system, these were observed at maternally toxic dose levels. researchgate.net Furthermore, some animal tests have indicated that this compound can cause delayed neurotoxicity, characterized by the demyelination of nerve fibers, and can disrupt cholinergic nuclear signaling. researchgate.net

Organ-Specific Toxicities

Hepatic Toxicity

This compound has demonstrated the potential to induce liver damage. Research in male Sprague Dawley rats has shown that the metabolism of this compound is enantioselective and primarily occurs in the liver, mediated by cytochrome P450 enzymes (specifically CYP2C11, CYP2D2, and CYP3A2) and carboxylesterases. nih.govorst.edu

Exposure to the S-enantiomer of this compound resulted in observable hepatotoxic effects, including hepatic lipid peroxidation, liver inflammation, and hepatic fibrosis. nih.govorst.edu Following one week of continuous exposure, the metabolite isocarbophos oxon (ICPO) was found to accumulate in the liver of the rats. nih.govorst.edu

Cardiovascular Toxicity

The cardiovascular system has been identified as a target for this compound toxicity. Organophosphates, as a class, are known to induce cardiotoxicity, often through the mechanism of oxidative stress in myocardial tissue. researchgate.net

Studies on zebrafish embryos exposed to this compound have provided specific evidence of its cardiotoxic potential. The observed effects included the development of pericardial edema, an increase in the distance between the venous sinus and the arterial bulb (SV-BA distance), and apoptosis (programmed cell death) of heart cells. epa.govorst.edu These toxic effects were linked to the activation of oxidative stress pathways and significant alterations in the expression of genes related to heart development, such as nkx2.5, nppa, gata4, and tbx2b. epa.govorst.edu

Reproductive and Developmental Toxicity

This compound exposure has been linked to adverse effects on reproduction and development in animal models. In zebrafish embryos, exposure led to a range of developmental toxicities, including reduced survival and hatching rates, decreased body length, and developmental malformations such as an uninflated swim bladder. epa.govorst.edu

In mammalian studies, the results have been more varied. A two-generation reproduction study in rats did not show increased sensitivity in offspring. researchgate.net Similarly, prenatal developmental studies in both rats and rabbits did not produce teratogenic effects or compound-induced malformations in offspring. nih.gov However, some evidence of abnormalities associated with toxicity in developing rat embryos was reported at a dose of 0.15 mg/kg/day. orst.edu The available data on the reproductive effects of isofenphos are considered inconclusive, though it is suggested that such effects are unlikely in humans at anticipated exposure levels. nih.gov

Table 1: Summary of Reproductive and Developmental Toxicity Findings for this compound

| Test System | Findings |

|---|---|

| Zebrafish Embryos | Reduced survival, decreased hatchability, reduced body length, developmental malformations (e.g., uninflated swim bladder). epa.govorst.edu |

| Rats (Reproduction) | No indication of increased sensitivity of young animals in a two-generation study. researchgate.net |

| Rats (Developmental) | No compound-induced malformations; some evidence of embryonic abnormalities at 0.15 mg/kg/day. orst.edunih.gov |

Genotoxicity and Carcinogenicity Assessment

Mutagenicity in Bacterial and Mammalian Systems

The assessment of this compound's ability to cause genetic mutations has yielded conflicting results between bacterial and mammalian systems. In bacterial reverse mutation assays (Ames test) using five different strains of Salmonella typhimurium, this compound was found to be non-mutagenic, both with and without metabolic activation. orst.edu

In contrast, a study using a mammalian system indicated that exposure to this compound can induce DNA mutations in human cells at a level that exceeds the capacity of the cell's endogenous repair mechanisms. beyondpesticides.org

Regarding its potential to cause cancer, long-term studies in mice and rats showed no treatment-related increases in tumors. orst.edu Based on this evidence, the U.S. EPA has classified this compound as a "Group E" chemical, a designation indicating no evidence of carcinogenicity for humans. epa.gov

Table 2: Genotoxicity and Carcinogenicity Profile of this compound

| Assay Type | System | Result |

|---|---|---|

| Mutagenicity | Bacterial (S. typhimurium) | Negative. orst.edu |

| Mutagenicity | Mammalian (Human cells) | Positive for inducing DNA mutations. beyondpesticides.org |

Clastogenicity and Genotoxicity Studies

The genotoxic potential of isofenphos, the parent compound of this compound, has been evaluated in several studies, with findings being largely negative. A number of assays conducted to determine the mutagenic potential of isofenphos have not indicated mutagenic activity. Additional testing at high concentrations also confirmed the non-mutagenic nature of isofenphos.

Carcinogenic Potential in Rodent Models and Human Classification

Long-term studies in rodent models have been conducted to assess the carcinogenic potential of isofenphos. In a two-year study, mice were administered isofenphos in their diet and showed no dose-related increases in tumor incidence. Similarly, a two-year feeding study in rats did not reveal any treatment-related alterations in the thirty different tissues that were examined.

Based on these findings from long-term studies in rats and mice, the U.S. Environmental Protection Agency (EPA) has classified isofenphos in Group E, which is used for chemicals with evidence of non-carcinogenicity for humans. epa.gov

Table 1: Summary of Carcinogenicity Studies on Isofenphos in Rodent Models

| Species | Duration | Route of Administration | Key Findings | Reference |

|---|---|---|---|---|

| Mouse | 2 years | Dietary | No dose-related increases in tumors. | epa.gov |

| Rat | 2 years | Dietary | No treatment-related alterations in thirty different tissues examined. | epa.gov |

Human Biomonitoring and Biomarkers of Exposure

Identification of Potential Biomarkers

Research into the metabolism of this compound (IFP) has identified potential biomarkers for monitoring human exposure. In studies using human liver microsomes, this compound was found to be metabolized into this compound oxon (IFPO), isocarbophos (ICP), and isocarbophos oxon (ICPO). nih.gov Among these metabolites, ICPO has been identified as the only effective inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate pesticides. nih.gov

Further investigations in rat models have shown that ICPO is the main detectable compound in both blood and urine following exposure to this compound. researchgate.netnih.gov Specifically, the (S)-enantiomer of ICPO, (S)-ICPO, was found to be significantly more stable than the (R)-enantiomer. researchgate.netnih.gov This stability and its prevalence as a metabolite suggest that isocarbophos oxon, particularly (S)-ICPO, could serve as a suitable and specific biomarker for assessing human exposure to this compound. nih.govresearchgate.netnih.gov

Application in Human Urine and Blood Monitoring

Based on metabolic studies in rats, isocarbophos oxon (ICPO) has been proposed as a candidate biomarker for monitoring this compound exposure in humans. researchgate.netnih.gov After 48 hours of exposure in rats, ICPO was the primary compound detected in both blood (accounting for up to 75% of the measured compounds) and urine (up to 77%). researchgate.netnih.gov The greater stability of the (S)-ICPO enantiomer further supports its potential as a specific biomarker for biomonitoring of this compound in human urine and blood. researchgate.netnih.gov These findings from animal and in vitro studies provide a basis for the potential use of ICPO in human exposure assessment, although reports on its direct application in human population monitoring are not available.

Human Health Risk Assessment Methodologies

Acute and Chronic Dietary Risk Assessments

The U.S. Environmental Protection Agency (EPA) undertakes human health risk assessments for pesticides to ensure they can be used without posing unreasonable risks. epa.gov For isofenphos, preliminary human health risk assessments were developed as part of the reregistration process. epa.gov

However, specific acute and chronic dietary risk assessments from food sources were not conducted for isofenphos. epa.gov This was because, at the time of the assessment, there were no registered uses of isofenphos on food or feed crops. epa.gov Consequently, exposure through diet was not an anticipated risk pathway. epa.gov Despite the absence of a full dietary risk assessment, the EPA did establish a chronic dietary Reference Dose (RfD) for isofenphos. epa.gov

Occupational and Residential Exposure Risk Assessments

Prior to its voluntary cancellation, this compound (referred to as isofenphos in regulatory documents) underwent preliminary risk assessments by the U.S. Environmental Protection Agency (EPA). epa.gov These evaluations utilized surrogate data to estimate the potential for exposure in both occupational and residential settings. epa.gov The agency's findings indicated that the majority of occupational and residential exposure scenarios were of concern. epa.gov

The preliminary risk assessment highlighted significant exposure estimates for individuals involved in mixing, loading, and applying the pesticide, as well as for residents in treated areas. epa.gov The magnitude of these estimates was such that had the registrant not voluntarily canceled the pesticide's registration, the EPA would have likely pursued extensive measures to mitigate exposure. epa.gov Post-application exposure scenarios also raised concerns. epa.gov

The EPA's assessment of non-dietary risk was based on different toxicological endpoints depending on the duration of exposure. For short-term residential dermal exposure (1-7 days), the agency used an acute oral neurotoxicity study. epa.gov For intermediate-term occupational or residential risk, spanning from one week to several months, a No-Observed-Effect Level (NOEL) was derived from a subchronic neurotoxicity screening study in rats. epa.gov These risk assessments were conducted under the conservative assumption of 100% dermal absorption of isofenphos. epa.gov

Table 1: Toxicological Endpoints for Isofenphos Occupational and Residential Risk Assessment

| Exposure Duration | Population | Toxicological Endpoint | Value | Study |

| Intermediate-Term (1 week - several months) | Occupational & Residential | NOEL (No-Observed-Effect Level) | 0.06 mg/kg/day (males) | Subchronic neurotoxicity study in rats |

Data sourced from the U.S. Environmental Protection Agency (EPA) Fact Sheet for Isofenphos. epa.gov

Following the submission of a voluntary cancellation request by the pesticide's producer, the EPA proceeded with the necessary administrative steps to cancel the registration of all isofenphos products. epa.govepa.govepa.gov

Cumulative Risk Assessment with Other Pesticides

The Food Quality Protection Act (FQPA) of 1996 mandates that the EPA considers the cumulative effects of pesticides that share a common mechanism of toxicity. epa.govnih.gov this compound belongs to the organophosphate (OP) class of pesticides. epa.gov The common mechanism of toxicity for organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system. publications.gc.caepa.govcanada.ca This shared characteristic led the EPA to establish the organophosphates as the first "Common Mechanism Group" (CMG) for the purpose of cumulative risk assessment. epa.govregulations.gov

A cumulative risk assessment (CRA) for a CMG like the organophosphates evaluates the combined risk from all exposure pathways, including food, drinking water, and residential uses, for all chemicals within the group. regulations.gov Isofenphos was included in an initial group of nine organophosphate pesticides for which the EPA developed preliminary risk assessments. epa.govepa.gov

However, before the comprehensive organophosphate cumulative risk assessment was completed, all uses of isofenphos were voluntarily canceled. epa.govepa.gov Consequently, it was not included in the finalized Cumulative Assessment Group (CAG) for the quantitative assessment of cumulative risk from organophosphates. epa.gov Regulatory bodies in other countries, such as Health Canada, have also undertaken cumulative risk assessments for currently registered organophosphate pesticides. publications.gc.cacanada.ca

Drinking Water Exposure and Concerns

Despite the absence of registered food or feed uses for isofenphos, the EPA expressed concern regarding the potential for human exposure through the consumption of contaminated drinking water. epa.gov The agency conducted evaluations for both acute and chronic exposure scenarios via this pathway. epa.gov

The preliminary assessment suggested that isofenphos could pose a concern for drinking water safety based on modeling data. epa.gov Environmental fate data indicated that isofenphos has a high potential to enter surface water bodies through runoff and can be persistent in aquatic environments. epa.gov The isofenphos oxon degradate, which is a major transformation product, is considered to be as toxic as the parent compound. epa.gov

For its risk assessment, the EPA established reference doses (RfDs) based on cholinesterase inhibition observed in rat studies. epa.gov An acute RfD was initially set based on a Lowest-Observed-Effect Level (LOEL), while a chronic RfD was established using a No-Observed-Effect Level (NOEL) from a two-generation reproductive toxicity study. epa.gov

Table 2: Reference Doses for Isofenphos Drinking Water Risk Assessment

| Assessment Type | Toxicological Endpoint | Value | Basis |

| Acute Dietary (Drinking Water) | LOEL (Lowest-Observed-Effect Level) | 2.0 mg/kg/day | Acute neurotoxicity study in rats |

| Chronic Dietary (Drinking Water) | NOEL (No-Observed-Effect Level) | 0.08 mg/kg/day | 2-generation reproductive toxicity study in rats |

Data sourced from the U.S. Environmental Protection Agency (EPA) Fact Sheet for Isofenphos. epa.gov

Ultimately, the EPA concluded that the limited use of isofenphos was not expected to significantly impact water resources. epa.gov Therefore, the agency did not anticipate human exposure to isofenphos through drinking water. epa.gov

Hazard Quotient/Hazard Index Approaches

The Hazard Quotient (HQ) and Hazard Index (HI) are metrics used in risk assessment to characterize the potential for non-carcinogenic health effects. chemsafetypro.comcdc.gov A Hazard Quotient is the ratio of a potential exposure level to a reference dose (RfD) or reference concentration (RfC), which is the level at which no adverse effects are expected. chemsafetypro.com An HQ value less than or equal to 1 typically indicates that adverse health effects are unlikely. chemsafetypro.com

The Hazard Index is the sum of the Hazard Quotients for multiple chemicals that induce the same toxic effect on the same organ or system. chemsafetypro.com This approach is particularly relevant for the cumulative assessment of organophosphates, which share a common mechanism of cholinesterase inhibition. epa.gov

While specific Hazard Quotient values for this compound exposure in humans are not detailed in the available documents, the EPA's preliminary ecological risk assessment found that "acute and chronic levels of concern were exceeded for terrestrial animals and aquatic invertebrates." epa.govepa.gov This finding implies that risk quotients, which are conceptually similar to HQs, were greater than 1 for these non-target organisms. epa.govepa.gov The Target Hazard Quotient (THQ) is another application of this approach, often used to assess risks from contaminants in drinking water. researchgate.net A study assessing other organophosphates in drinking water from various regions found THQ values to be below one, indicating no significant risk to the exposed population from that specific pathway. researchgate.net

Advanced Analytical Methodologies for Isofenphos Methyl Quantification and Characterization

Chromatographic Techniques

Chromatography is the cornerstone for separating isofenphos-methyl from complex sample matrices. The choice of technique often depends on the analyte's properties, the matrix complexity, and the specific analytical goal, such as achieving high sensitivity or performing chiral separation.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a robust and widely used technique for the analysis of thermally stable and volatile compounds like this compound. pragolab.cz This method offers high sensitivity and selectivity, making it suitable for trace residue analysis in complex matrices. pragolab.czeurl-pesticides.eu